N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride
Description
Historical Context and Development
The development of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride can be traced through the evolution of piperidine-based chemical research over the past several decades. The parent compound, N-(piperidin-4-yl)cyclohexanecarboxamide, was first documented in chemical databases in 2005, with its initial creation date recorded as July 11, 2005, in the PubChem chemical database. The compound has undergone continuous refinement and characterization, with the most recent modifications documented as recently as May 24, 2025.
The hydrochloride salt form emerged as researchers recognized the enhanced solubility and stability characteristics that ionic forms often provide for pharmaceutical and research applications. The Chemical Abstracts Service assigned the registry number 1185045-59-3 to the hydrochloride salt, distinguishing it from the free base form which carries the registry number 78555-36-9. This development reflects the broader trend in medicinal chemistry toward optimizing compound properties through salt formation.
Patent literature demonstrates the compound's significance in synthetic methodology research. Comprehensive synthesis methods for cyclohexane carboxamide derivatives have been documented, particularly focusing on compounds built from amino acid backbones. These synthetic approaches have contributed to establishing standardized preparation protocols and have facilitated broader research applications across multiple chemical disciplines.
Nomenclature and Chemical Classification
This compound possesses a complex nomenclature system reflecting its structural characteristics and chemical properties. The International Union of Pure and Applied Chemistry name for the parent compound is N-piperidin-4-ylcyclohexanecarboxamide. Alternative nomenclature includes 4-cyclohexanecarboxamidopiperidine and cyclohexanecarboxylic acid piperidin-4-ylamide, each emphasizing different structural perspectives of the molecule.
The molecular formula of the hydrochloride salt is C₁₂H₂₃ClN₂O, with a molecular weight of 246.77 grams per mole. The parent compound without the hydrochloride exhibits the molecular formula C₁₂H₂₂N₂O and a molecular weight of 210.32 grams per mole. The compound's chemical structure consists of a cyclohexane ring connected via an amide linkage to the 4-position of a piperidine ring.
| Property | Value |
|---|---|
| Chemical Abstracts Service Registry Number (Free Base) | 78555-36-9 |
| Chemical Abstracts Service Registry Number (Hydrochloride) | 1185045-59-3 |
| Molecular Formula (Free Base) | C₁₂H₂₂N₂O |
| Molecular Formula (Hydrochloride) | C₁₂H₂₃ClN₂O |
| Molecular Weight (Free Base) | 210.32 g/mol |
| Molecular Weight (Hydrochloride) | 246.77 g/mol |
| ChEMBL Identifier | CHEMBL1550484 |
The Simplified Molecular Input Line Entry System representation for the parent compound is C1CCC(CC1)C(=O)NC2CCNCC2, providing a linear notation for the three-dimensional structure. The International Chemical Identifier key AUJTUJNVNBZXGF-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases.
Significance in Chemical Research
This compound occupies a prominent position in contemporary chemical research due to its versatile structural framework and potential applications across multiple research domains. The compound serves as a valuable scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents targeting various biological pathways.
The structural characteristics of this compound make it particularly attractive for structure-activity relationship studies. The presence of both the cyclohexane ring and the piperidine moiety provides multiple sites for chemical modification, enabling researchers to systematically explore how structural changes influence biological activity. The amide linkage connecting these two ring systems represents a critical pharmacophore element that appears in numerous bioactive compounds.
Research applications extend beyond medicinal chemistry into the realm of synthetic methodology development. The compound has been utilized as a model system for studying amide bond formation reactions, cyclohexane carboxylation processes, and piperidine functionalization strategies. These synthetic studies have contributed valuable insights into reaction mechanisms and have led to the development of more efficient synthetic protocols.
The compound's inclusion in major chemical databases such as PubChem and ChEMBL indicates its recognized importance within the global chemical research community. Its presence in these databases facilitates collaborative research efforts and enables researchers worldwide to access standardized chemical and biological data.
Related Piperidine-Containing Compounds
The structural framework of this compound places it within a diverse family of piperidine-containing compounds that share similar chemical characteristics and research applications. Understanding these related structures provides valuable context for appreciating the unique properties and potential applications of the target compound.
N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)cyclohexanecarboxamide represents a closely related structure that incorporates an indole substituent at the piperidine nitrogen. This compound, with the molecular formula C₂₂H₃₁N₃O and Chemical Abstracts Service registry number 35630-96-7, demonstrates how the basic piperidine-cyclohexanecarboxamide framework can be modified to introduce additional pharmacologically relevant moieties. The indole group is particularly significant in medicinal chemistry due to its presence in numerous neurotransmitters and pharmaceutical agents.
N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride exemplifies another structural variant where the cyclohexane ring is replaced with a second piperidine moiety. This compound, bearing the Chemical Abstracts Service registry number 1233952-69-6, illustrates how the central piperidine scaffold can accommodate different carboxamide substituents while maintaining the core structural integrity.
The research into 1-(5-isoquinolinesulfonyl)piperazine derivatives provides additional insight into the broader category of nitrogen-containing heterocyclic compounds. Although these compounds contain piperazine rather than piperidine rings, they demonstrate similar approaches to structure-activity relationship studies and highlight the importance of nitrogen heterocycles in drug discovery research.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-(piperidin-4-yl)cyclohexanecarboxamide | 78555-36-9 | C₁₂H₂₂N₂O | 210.32 g/mol |
| N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)cyclohexanecarboxamide | 35630-96-7 | C₂₂H₃₁N₃O | 353.5 g/mol |
| N-(Piperidin-4-yl)piperidine-1-carboxamide | 49756272 | C₁₁H₂₁N₃O | 211.30 g/mol |
The synthesis methodologies developed for these related compounds often share common synthetic strategies and intermediates. Patent literature describes comprehensive approaches for preparing series of carboxamides built from amino acid backbones, providing valuable synthetic routes that can be adapted for preparing various piperidine-containing analogs. These synthetic methodologies typically involve amide coupling reactions, protection and deprotection strategies, and various functionalization reactions that enable the systematic modification of the core structural framework.
The diversity of piperidine-containing compounds in current research reflects the versatility of this heterocyclic system in accommodating various functional groups and substitution patterns. This structural flexibility, combined with the favorable pharmacological properties often associated with piperidine-containing compounds, continues to drive research interest in this important class of chemical entities.
Properties
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSJWDRRZCQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride typically involves the reaction of piperidine with cyclohexanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be employed in assays to investigate the binding affinity and activity of piperidine-based compounds .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. Piperidine derivatives are known to bind to various receptors and enzymes in the body, modulating their activity. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters and subsequent physiological effects .
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Receptor Interactions
- 5-HT Receptor Affinity: Analogs like WAY-100635 () and GR127935 () are known 5-HT1A/5-HT1B antagonists. The cyclohexane group in the parent compound may reduce binding affinity compared to aromatic substituents (e.g., thiophene or fluorobenzene), which better mimic endogenous ligands like serotonin .
- Selectivity : Piperidine-based compounds often exhibit higher selectivity for aminergic receptors due to the basic nitrogen, whereas thiourea derivatives (e.g., H₂L₉ in ) prioritize metal ion chelation .
Physicochemical Properties
- Lipophilicity : Cyclohexane increases lipophilicity (logP ~2.5–3.5) compared to cyclobutane (logP ~1.8) or thiophene (logP ~2.0), impacting membrane permeability .
- Solubility : Hydrochloride salts improve aqueous solubility (e.g., ~50 mg/mL for the parent compound), whereas hydroxyl or methoxy groups (e.g., 791841-30-0) further enhance solubility via polar interactions .
Biological Activity
N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring attached to a cyclohexanecarboxamide structure. This unique configuration contributes to its biological activity, particularly in modulating various receptor pathways.
1. Anticonvulsant Activity
Research has indicated that this compound exhibits anticonvulsant properties. In animal models, the compound demonstrated efficacy in preventing seizures, suggesting its potential application in epilepsy treatment.
2. Antimicrobial Activity
The compound has shown moderate antibacterial and antifungal activities against specific strains. This suggests a promising role as an antimicrobial agent, warranting further investigation into its spectrum of activity and mechanism of action.
3. Antihypertensive Effects
Studies indicate that this compound may act as an antihypertensive agent. It has been shown to enhance blood flow in coronary, cerebral, and renal arteries, potentially benefiting patients with circulatory diseases. Its interaction with adrenergic receptors and calcium channels is believed to contribute to these effects.
4. Respiratory Applications
In preclinical models, this compound exhibited inhibitory effects on histamine-induced asthma models in guinea pigs, indicating potential for respiratory therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound modulates calcium channels and interacts with adrenergic receptors, which may explain its antihypertensive effects.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, leading to increased neurotransmitter levels and subsequent physiological effects.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related piperidine derivatives:
| Study | Compound | Activity | IC₅₀ Value |
|---|---|---|---|
| Compound 16g | CCR5 Inhibitor | 25.73 nM | |
| Compound 47 | Antitumor (HepG2) | 0.25 µM | |
| N-(Piperidine-4-yl)cyclohexanecarboxamide HCl | Anticonvulsant | Not specified |
These findings highlight the compound's potential across various therapeutic areas, including antiviral and anticancer applications.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with piperidine. This process allows for the creation of high-purity compounds suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride to improve yield and purity?
- Methodology :
- Reaction Conditions : Vary solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., HATU, EDCI) to assess impact on coupling efficiency between cyclohexanecarboxylic acid and piperidine derivatives. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with gradient elution (e.g., methanol/dichloromethane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Confirm purity via NMR (>95% by H NMR) and HPLC (>98% purity) .
- Safety : Follow protocols for handling hydrochloride salts, including inert atmosphere (N) to prevent hygroscopic degradation .
Q. What analytical techniques are critical for characterizing This compound?
- Methodology :
- Structural Confirmation : Use H/C NMR to verify amide bond formation and piperidine ring geometry. Compare spectral data with similar compounds (e.g., Y-27632, a structurally related Rho kinase inhibitor) .
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), perform X-ray diffraction to resolve bond angles and stereochemistry .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected ~287.8 g/mol) and chloride counterion via elemental analysis .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for weighing and synthesis steps due to potential dust generation .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration variations .
- Meta-Analysis : Cross-reference data from PubChem, crystallography databases (COD), and peer-reviewed studies to identify outliers. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Batch Variability : Test multiple synthesis batches for purity (>98% HPLC) and confirm stereochemistry (e.g., chiral HPLC) to rule out enantiomeric impurities .
Q. What strategies can be employed to enhance the compound’s stability under physiological conditions?
- Methodology :
- pH Optimization : Conduct stability studies in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis of the amide bond). Use LC-MS to characterize degradation products .
- Formulation : Encapsulate in liposomes or cyclodextrins to improve solubility and reduce hydrolysis. Monitor release kinetics via dialysis .
- Derivatization : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or replace labile functional groups (e.g., amide-to-urea substitution) .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., Rho kinase). Compare with crystallographic data from similar inhibitors (e.g., Y-27632) .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays .
- MD Simulations : Perform molecular dynamics (GROMACS) to assess conformational stability of analogs in solvated environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodology :
- Purity Verification : Re-crystallize the compound and reacquire DSC data. Compare with literature values (e.g., 232–234°C for similar piperidine hydrochlorides) .
- Spectral Reproducibility : Acquire NMR under identical conditions (e.g., DMSO-d, 400 MHz). Cross-check with databases (e.g., PubChem, COD) for peak assignments .
- Collaborative Validation : Share samples with independent labs for blinded analysis to eliminate operator bias .
Regulatory and Compliance Considerations
Q. What regulatory guidelines apply to preclinical studies using this compound?
- Methodology :
- GHS Compliance : Adhere to labeling requirements (e.g., H302 for oral toxicity) and SDS documentation per OSHA standards .
- Ecotoxicity Testing : Conduct OECD 201/202 tests for aquatic toxicity if environmental release is possible during disposal .
- IACUC Protocols : For in vivo studies, ensure animal use complies with institutional guidelines (e.g., dose optimization to minimize distress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
